molecular formula C3Cl4F4 B3392397 1,1,2,3-Tetrachlorotetrafluoropropane CAS No. 2268-45-3

1,1,2,3-Tetrachlorotetrafluoropropane

Cat. No. B3392397
CAS RN: 2268-45-3
M. Wt: 253.8 g/mol
InChI Key: BGVZJOTUYBNJDH-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrachlorotetrafluoropropane, also known as CFC-1124a, is a halocarbon compound that was widely used as a refrigerant and a propellant in aerosol sprays. However, due to its harmful effects on the environment and the ozone layer, its production and use have been phased out under the Montreal Protocol. Despite this, 1,1,2,3-Tetrachlorotetrafluoropropane continues to be of interest to scientific researchers due to its unique chemical properties and potential applications.

Mechanism Of Action

The mechanism of action of 1,1,2,3-Tetrachlorotetrafluoropropane is not well understood, but it is believed to act as a halocarbon solvent and may disrupt cellular membranes and other biological structures. It has also been shown to have anesthetic properties and can induce hypothermia in animals.

Biochemical And Physiological Effects

Studies have shown that exposure to 1,1,2,3-Tetrachlorotetrafluoropropane can cause a range of biochemical and physiological effects in animals and humans. These include liver and kidney damage, neurological effects such as tremors and convulsions, and respiratory irritation. It has also been shown to have a negative impact on reproductive health in animals.

Advantages And Limitations For Lab Experiments

The unique chemical properties of 1,1,2,3-Tetrachlorotetrafluoropropane make it a useful tool for certain laboratory experiments. For example, its high boiling point and low toxicity make it suitable as a solvent for high-temperature reactions. However, its harmful effects on the environment and human health limit its use, and alternative solvents and reagents are often preferred.

Future Directions

There are several potential future directions for research involving 1,1,2,3-Tetrachlorotetrafluoropropane. These include:
1. Developing new synthetic routes for the production of perfluorocarbons and other halocarbon compounds using 1,1,2,3-Tetrachlorotetrafluoropropane as a starting material.
2. Investigating the potential use of 1,1,2,3-Tetrachlorotetrafluoropropane as a refrigerant in low-temperature applications.
3. Studying the mechanism of action of 1,1,2,3-Tetrachlorotetrafluoropropane and its effects on biological systems to better understand its potential applications and risks.
4. Developing alternative solvents and reagents that are less harmful to the environment and human health.
In conclusion, 1,1,2,3-Tetrachlorotetrafluoropropane is a halocarbon compound that has been widely used as a refrigerant and propellant in aerosol sprays. Despite its negative impact on the environment and human health, it continues to be of interest to scientific researchers due to its unique chemical properties and potential applications. Ongoing research into its synthesis, mechanism of action, and potential uses will help to further our understanding of this important compound.

Scientific Research Applications

1,1,2,3-Tetrachlorotetrafluoropropane has been the subject of extensive scientific research due to its potential as a precursor for the synthesis of other halocarbon compounds with useful properties. For example, it can be used as a starting material for the synthesis of perfluorocarbons, which have applications in medical imaging and as blood substitutes. Additionally, it has been investigated as a potential refrigerant in low-temperature applications due to its high boiling point and low toxicity.

properties

IUPAC Name

1,1,2,3-tetrachloro-1,2,3,3-tetrafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F4/c4-1(8,2(5,6)9)3(7,10)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZJOTUYBNJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(F)(Cl)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547495
Record name 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3-Tetrachlorotetrafluoropropane

CAS RN

2268-45-3
Record name 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3-Tetrachlorotetrafluoropropane
Reactant of Route 2
1,1,2,3-Tetrachlorotetrafluoropropane
Reactant of Route 3
1,1,2,3-Tetrachlorotetrafluoropropane
Reactant of Route 4
1,1,2,3-Tetrachlorotetrafluoropropane

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